Thieno[3,2-b]thiophene
Overview
Description
Synthesis Analysis
The synthesis of thieno[3,2-b]thiophene and its derivatives involves catalytic vapor-phase reactions, highlighting large-scale production methods. This compound can undergo bromine→lithium exchange reactions, leading to various disubstituted thieno[3,2-b]thiophenes through electrophilic quenching with suitable reagents. Techniques involve metallation, demonstrating the versatility of thieno[3,2-b]thiophene in synthetic chemistry (Fuller et al., 1997).
Molecular Structure Analysis
Molecular and electronic structure analyses of thieno[3,2-b]thiophene derivatives have been performed using various computational methods. These studies provide insights into the conformations, electronic transitions, and the effects of substituents on the molecule's properties. The research shows that thieno[3,2-b]thiophene frameworks can exhibit planarity and significant rotation around substituent bonds, influencing their electronic characteristics (Buemi, 1989).
Chemical Reactions and Properties
Thieno[3,2-b]thiophene's chemical reactivity has been explored in various studies. It serves as a core structure for conjugated organic opto-electronic materials, with research focusing on planarization through FeCl3 oxidative annulation and the synthesis of tetraaryl derivatives for potential applications in electronic devices (Hien & Lieu, 2016).
Physical Properties Analysis
The synthesis of thieno[3,2-b]thiophene-based liquid crystalline molecules and their characterization reveal the impact of alkyl substituent groups and mesogenic cores on phase transitions, optical, and electrochemical properties. These molecules exhibit smectic A phases, with their properties being significantly affected by structural variations (Dong et al., 2013).
Chemical Properties Analysis
The electrochemical behavior and bandgap modulation of thieno[3,4-b]thiophene derivatives have been investigated, showing that functionalization with aromatic and electron-withdrawing groups can adjust the HOMO and LUMO levels. These modifications result in polymers with low bandgaps, indicating their potential for applications in organic electronics (Park et al., 2010).
Scientific Research Applications
Organic Opto-Electronic Materials : Thieno[3,2-b]thiophene is a core structure in conjugated organic opto-electronic materials, with efforts made to planarize its derivatives for enhanced performance (Hien & Lieu, 2016).
Nanoarchitectures in Material Chemistry : It's used in molecular design for multidimensional nanoarchitectures, contributing significantly to material chemistry applications (Mishra, Ma, & Bäuerle, 2009).
Fused-Ring Heterocycles Synthesis : Thieno[3,2-b]thiophene is crucial in the synthesis of important fused-ring heterocycles, contributing to advancements in chemical synthesis methodologies (Henssler & Matzger, 2009).
Organic Thin-Film Transistor Materials : It's employed in the development of high-performance organic thin-film transistor (OTFT) materials, demonstrating significant electronic properties (Takimiya, Yamamoto, Ebata, & Izawa, 2014).
Organic Semiconductor Applications : Derivatives of thieno[3,2-b]thiophene have shown promise as p-type organic semiconductors, indicating its potential in electronics (Ahmed, Pisula, & Mhaisalkar, 2012).
Biological Activities and Material Chemistry : Its fusion with heterocyclic organosulfur systems, like thieno[3,2-b]indole, exhibits a spectrum of biological activities and applications in material chemistry (Pandey, Aggarwal, Choudhary, & Awasthi, 2022).
Organic Solar Cells : Thieno[3,2-b]thiophene-based compounds are utilized in the creation of high-performance bulk-heterojunction organic solar cells (Liu, Zhou, Zhang, Vergote, Fan, Liu, & Zhu, 2016).
High-Performance Organic Field-Effect Transistors and Photovoltaic Devices : Its derivatives have been integrated into polymers for use in organic field-effect transistors and photovoltaic devices, showing high electronic performance (Bronstein, Chen, Ashraf, Zhang, Du, Durrant, Tuladhar, Song, Watkins, Geerts, Wienk, Janssen, Anthopoulos, Sirringhaus, Heeney, & McCulloch, 2011).
Safety And Hazards
Future Directions
Thieno[3,2-b]thiophene has potential applications in the enhancement of power conversion efficiency for organic solar cells . It also has potential applications in the field of spintronics . The design and synthesis of new organic materials with good air and thermal stability as semiconductors, using a straightforward synthetic route, are being explored .
properties
IUPAC Name |
thieno[3,2-b]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-3-7-6-2-4-8-5(1)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJJHQEVLEOFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
94479-77-3 | |
Record name | Thieno[3,2-b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94479-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80179783 | |
Record name | Thieno(3,2-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-b]thiophene | |
CAS RN |
251-41-2 | |
Record name | Thieno(3,2-b)thiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000251412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(3,2-b)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-b]thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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